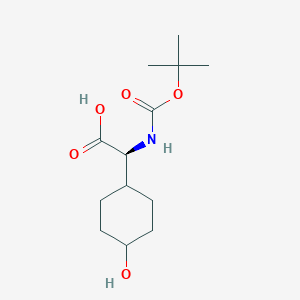
Boc-2-methyl-D-homophenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-2-methyl-D-homophenylalanine: is a synthetic amino acid derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a methyl group on the alpha carbon of the D-homophenylalanine structure. This compound is primarily used in peptide synthesis and various biochemical research applications due to its stability and resistance to enzymatic degradation.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from D-homophenylalanine. The key steps involve protecting the amino group with the Boc group and introducing the methyl group at the alpha position.
Industrial Production Methods: Large-scale production typically involves optimized chemical synthesis processes, ensuring high purity and yield. Advanced techniques such as solid-phase peptide synthesis (SPPS) may also be employed for industrial-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or chromium-based reagents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the protected amino group, often involving reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, polar aprotic solvents
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Alkylated derivatives
科学研究应用
Chemistry: Boc-2-methyl-D-homophenylalanine is widely used in peptide synthesis, serving as a building block for the construction of complex peptides and proteins. Biology: The compound is employed in studying protein-protein interactions and enzyme-substrate relationships due to its structural similarity to natural amino acids. Medicine: It is utilized in the development of peptide-based drugs and therapeutic agents, particularly those targeting specific receptors or enzymes. Industry: The compound finds applications in the production of bioactive peptides and in the pharmaceutical industry for drug discovery and development.
作用机制
The mechanism by which Boc-2-methyl-D-homophenylalanine exerts its effects involves its incorporation into peptides, which then interact with specific molecular targets. The Boc group protects the amino group during synthesis, ensuring that the peptide chain is formed correctly. Once the peptide is synthesized, the Boc group can be removed to reveal the free amino group, allowing the peptide to interact with its target.
Molecular Targets and Pathways Involved:
Peptide Receptors: Interaction with peptide receptors on cell surfaces, leading to various biological responses.
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
相似化合物的比较
Boc-3-methyl-D-homophenylalanine: Similar structure but with a methyl group at a different position.
Boc-D-homophenylalanine: Lacks the methyl group on the alpha carbon.
Uniqueness: Boc-2-methyl-D-homophenylalanine is unique due to its specific structural modifications, which confer stability and resistance to enzymatic degradation, making it particularly useful in peptide synthesis and biochemical research.
属性
IUPAC Name |
(2R)-4-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-11-7-5-6-8-12(11)9-10-13(14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODYVGWSXFLOLQ-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CC[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
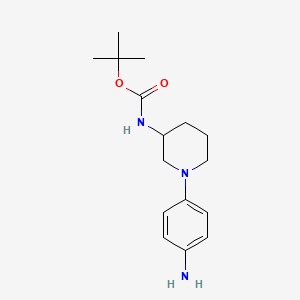
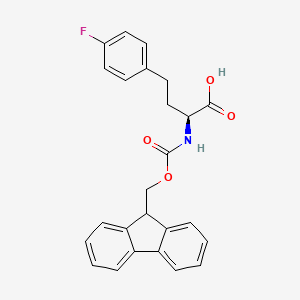
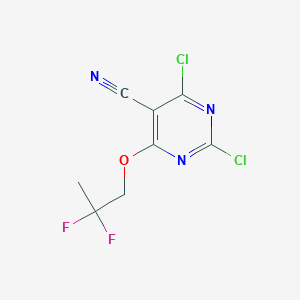
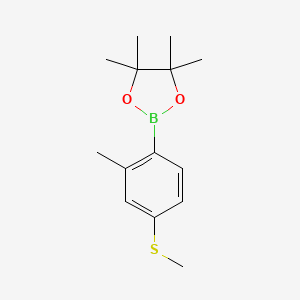
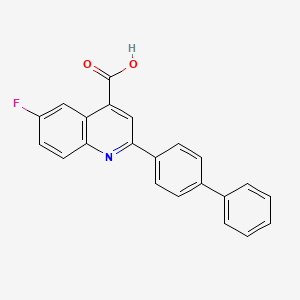
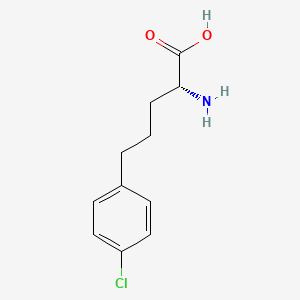
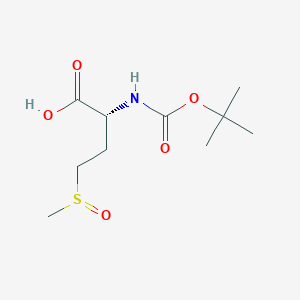

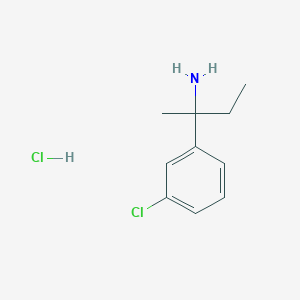
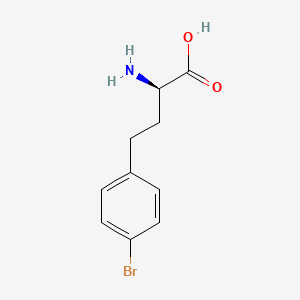
![4-Amino-1-Oxa-9-Aza-Spiro[5.5]Undecane-9-Carboxylicacidtert-Butylester Oxalate](/img/structure/B8099119.png)

![distrontium;5-[bis(carboxylatomethyl)amino]-3-(carboxylatomethyl)-4-cyanothiophene-2-carboxylate;hydrate](/img/structure/B8099135.png)
